2-Bromo-4-fluoro-5-hydroxybenzonitrile
Description
2-Bromo-4-fluoro-5-hydroxybenzonitrile is a halogenated benzonitrile derivative with the molecular formula C₇H₂BrFNO. The molecule features a bromine atom at position 2, a fluorine atom at position 4, and a hydroxyl group at position 5 on the aromatic ring, with a nitrile group at position 1.
Properties
IUPAC Name |
2-bromo-4-fluoro-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWLFZDRDNNFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following compounds share structural similarities with 2-bromo-4-fluoro-5-hydroxybenzonitrile but differ in substituent positions or functional groups:
Key Observations:
- Electron-Withdrawing Effects : The nitro group in 2-bromo-4-fluoro-5-nitrobenzonitrile increases electrophilicity compared to the hydroxyl group in the target compound, making it more reactive in nucleophilic aromatic substitution .
- Hydrogen Bonding : The hydroxyl group in 5-bromo-2-hydroxybenzonitrile enables intermolecular hydrogen bonding (O–H⋯N distances ~2.8 Å), which influences crystallinity and solubility . This property is likely shared with 2-bromo-4-fluoro-5-hydroxybenzonitrile but requires experimental confirmation.
- Steric and Solubility Effects : Methyl or chloro substituents (as in 4-bromo-2-fluoro-5-methylbenzonitrile and 4-bromo-2-chloro-5-fluorobenzonitrile) alter steric bulk and lipophilicity, impacting bioavailability in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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